![molecular formula C7H14N2 B14908243 Spiro[3.3]heptan-2-ylhydrazine](/img/structure/B14908243.png)
Spiro[3.3]heptan-2-ylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[3.3]heptan-2-ylhydrazine: is a spirocyclic compound characterized by a unique three-dimensional structure. The spiro[3.3]heptane core is a saturated bioisostere of benzene, which means it can mimic the properties of benzene in certain biological contexts
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
[2+2] Cycloaddition: One common method involves the [2+2] cycloaddition of dichloroketene with olefins to form the spirocyclic structure. This reaction typically requires low to moderate yields and often necessitates purification through chromatography.
Double Substitution Reactions: Another approach involves cyclizations through double substitution reactions between di-electrophiles and di-nucleophiles, resulting in the formation of the spiro[3.3]heptane core. This method offers higher yields and often does not require chromatography for purification.
Industrial Production Methods: Industrial production methods for spiro[3
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Spiro[3.3]heptan-2-ylhydrazine can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[3.3]heptan-2-one derivatives, while reduction could produce various hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Spiro[3.3]heptan-2-ylhydrazine is used as a building block in organic synthesis, particularly in the development of new spirocyclic compounds with potential biological activity .
Biology: In biological research, this compound is studied for its potential as a bioisostere of benzene, which can be used to modify the properties of bioactive molecules without significantly altering their biological activity .
Medicine: The unique structure of this compound makes it a candidate for drug development, particularly in the design of new pharmaceuticals that require specific three-dimensional arrangements .
Industry: In the industrial sector, this compound is explored for its potential use in materials science, particularly in the development of new polymers and liquid crystal materials .
Wirkmechanismus
The mechanism by which spiro[3.3]heptan-2-ylhydrazine exerts its effects is not fully understood. it is believed to interact with molecular targets through its unique three-dimensional structure, which allows it to fit into specific binding sites on proteins and other biomolecules . This interaction can modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[1.1.1]pentane: Another saturated bioisostere of benzene, often used in medicinal chemistry.
Cubane: Known for its high strain energy and unique properties, used in drug design.
Bicyclo[2.2.2]octane: Another bioisostere of benzene, used in the development of new materials.
2-Oxabicyclo[2.2.2]octane: Used in the synthesis of bioactive compounds.
Uniqueness: Spiro[3.3]heptan-2-ylhydrazine is unique due to its non-coplanar exit vectors, which provide a distinct three-dimensional arrangement compared to other bioisosteres . This unique structure allows it to mimic the properties of benzene in ways that other bioisosteres cannot, making it a valuable tool in both medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C7H14N2 |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
spiro[3.3]heptan-2-ylhydrazine |
InChI |
InChI=1S/C7H14N2/c8-9-6-4-7(5-6)2-1-3-7/h6,9H,1-5,8H2 |
InChI-Schlüssel |
FKVJGILHJRWTAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CC(C2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


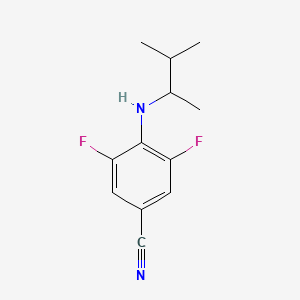
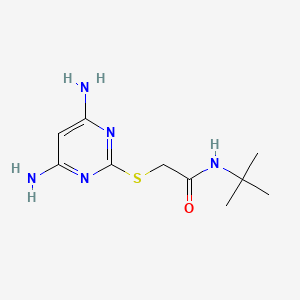
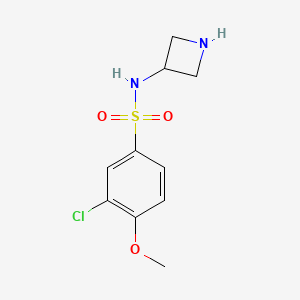
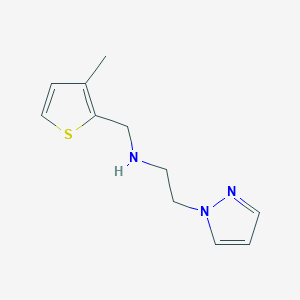

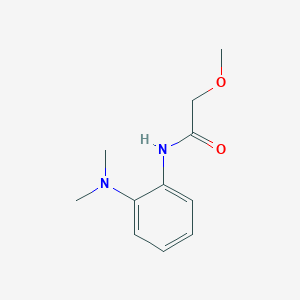
![(6R,7R,8S)-6-Methoxy-2-oxo-5-oxaspiro[3.4]octane-7,8-diyl bis(2,2-dimethylpropanoate)](/img/structure/B14908192.png)
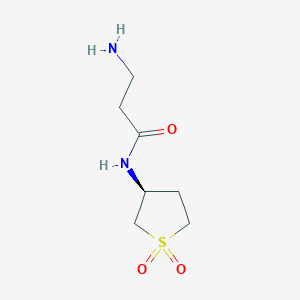
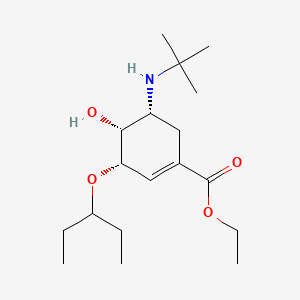
![6-Fluoro-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B14908201.png)

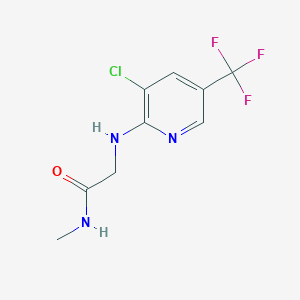
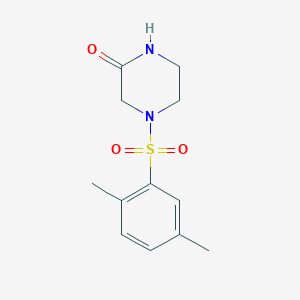
![8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B14908217.png)
